molecular formula C19H25N5O3S B3005568 N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide CAS No. 2034209-44-2

N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide

Katalognummer: B3005568
CAS-Nummer: 2034209-44-2
Molekulargewicht: 403.5
InChI-Schlüssel: JGLPUTPINHFVEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide, a compound characterized by its complex structure incorporating a pyrido[2,3-d]pyrimidine moiety, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound can be broken down into several key components:

  • Pyrido[2,3-d]pyrimidine Core : This heterocyclic structure is known for its wide range of biological activities, including anticancer and antimicrobial properties.
  • Methylthio Group : The presence of this group may enhance the lipophilicity and bioavailability of the compound.
  • Piperidine Ring : Often associated with various pharmacological effects, this moiety contributes to the overall activity profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer pathways. For instance, derivatives of pyrido[2,3-d]pyrimidines have demonstrated potent inhibition against mutant forms of the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC) models .
  • Antimicrobial Activity : Research indicates that compounds with pyrido[2,3-d]pyrimidine scaffolds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among pyrido[2,3-d]pyrimidine derivatives .

Biological Activities and Therapeutic Applications

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeDescription/ExampleReferences
AnticancerInhibits mutant EGFR in NSCLC models ,
AntimicrobialEffective against various bacterial strains ,
Anti-inflammatoryPotential to reduce inflammation
Dihydrofolate Reductase InhibitionImportant for treating parasitic infections
Tyrosine Kinase InhibitionImplicated in cancer treatment

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Inhibition of EGFR Mutants : A study demonstrated that a closely related compound effectively inhibited gefitinib-resistant EGFR L858R/T790M mutations in NSCLC cell lines. This compound showed a 100-fold selectivity over wild-type EGFR and significant antiproliferative activity .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential application in treating bacterial infections .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The FDA-approved CDK4/6 inhibitor palbociclib exemplifies the therapeutic potential of this class of compounds .

Synthesis Strategies

The synthesis of N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide involves several key steps:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : Utilizing microwave-assisted synthesis techniques has been shown to enhance yield and reduce reaction times.
  • Substitution Reactions : The introduction of functional groups such as methylthio and acetamide at specific positions on the pyrimidine ring is critical for enhancing biological activity.
  • Optimization of Pharmacokinetic Properties : Modifications to improve solubility and bioavailability are essential for developing effective therapeutic agents .

Study 1: Antitumor Efficacy

A study evaluated the antiproliferative effects of N-(4-(methylthio)-1-oxo...) against various cancer cell lines, including those with EGFR mutations. Results demonstrated a significant reduction in cell viability, suggesting that the compound effectively targets resistant cancer cells while sparing normal cells .

Study 2: Pharmacokinetics

Pharmacokinetic studies conducted on animal models revealed that the compound exhibits favorable absorption and distribution characteristics. The half-life and clearance rates were optimized through structural modifications, indicating potential for clinical application in oncology .

Study 3: Structure–Activity Relationship (SAR)

Research into the SAR of pyrido[2,3-d]pyrimidines has provided insights into how different substituents influence biological activity. Variations in the piperidine moiety significantly affect potency and selectivity against mutant kinases, guiding future drug design efforts .

Eigenschaften

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]butan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-13(25)22-16(7-11-28-2)19(27)23-9-5-14(6-10-23)24-12-21-17-15(18(24)26)4-3-8-20-17/h3-4,8,12,14,16H,5-7,9-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLPUTPINHFVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.